DL-Pipecolic Acid-d9

Vue d'ensemble

Description

DL-Pipecolic Acid-d9 is a form of pipecolic acid that is used to prepare samples for analysis . It is a metabolite of Lysine and an important precursor of many useful microbial secondary metabolites . It can be used as a diagnostic marker of Pyridoxine-dependent epilepsy .

Synthesis Analysis

Pipecolic acid is a product of L-lysine metabolism in all organisms . It is synthesized not only by plants but also by microorganisms, animals, and fungi .Molecular Structure Analysis

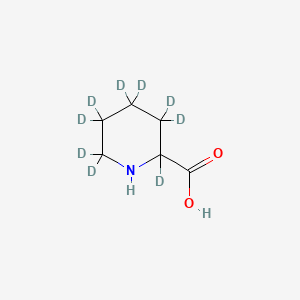

The molecular formula of DL-Pipecolic Acid-d9 is C6H11NO2 . The molecular weight is 138.21 g/mol . The structure consists of a six-membered cyclic motif with five carbons and one nitrogen atom .Chemical Reactions Analysis

Pipecolic acid is a critical signaling molecule in regulating systemic acquired resistance . It is a product of L-lysine metabolism in all organisms . It is synthesized not only by plants but also by microorganisms, animals, and fungi .Physical And Chemical Properties Analysis

DL-Pipecolic Acid-d9 has a molecular weight of 138.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass is 138.135469307 g/mol . The Monoisotopic Mass is also 138.135469307 g/mol . The Topological Polar Surface Area is 49.3 Ų . The Heavy Atom Count is 9 .Applications De Recherche Scientifique

Microbial Secondary Metabolite Precursor

DL-Pipecolic Acid-d9 is crucial in the study of microbial biosynthetic pathways. It serves as an important precursor for many microbial secondary metabolites, which include compounds with significant pharmaceutical applications like immunosuppressants, antitumor agents, and antibiotics . Researchers utilize DL-Pipecolic Acid-d9 to trace metabolic changes and understand enzyme kinetics in these pathways .

Enzyme Kinetics and Metabolic Studies

This deuterated compound is used to investigate enzyme kinetics within metabolic pathways involving pipecolic acid. It helps in elucidating the role of pipecolic acid in various biochemical processes, which is essential for the development of therapeutic drugs .

Structural Activity Relationship (SAR) Studies

DL-Pipecolic Acid-d9 aids researchers in conducting SAR studies by providing insights into the relationship between the chemical structure of a compound and its biological activity. This is particularly useful in the design and optimization of new drugs .

Diagnostic Marker for Pyridoxine-dependent Epilepsy

It has been identified as a potential diagnostic marker for Pyridoxine-dependent epilepsy. This application is significant in the medical field for the early detection and treatment of this condition.

Systemic Acquired Resistance (SAR) in Plants

Research has shown that N-Hydroxypipecolic Acid, derived from pipecolic acid, is a critical element of plant systemic immunity. DL-Pipecolic Acid-d9 can be used to study this phenomenon, known as systemic acquired resistance, which is a plant’s defense mechanism against pathogens .

Mutasynthesis of Novel Analogs

Understanding the biogenesis of pipecolic acid in microorganisms is a significant step toward the mutasynthesis of novel analogs. DL-Pipecolic Acid-d9 plays a role in this process by serving as a stable isotope-labeled precursor that can be used to generate new compounds with potentially improved biological activities .

Mécanisme D'action

Target of Action

DL-Pipecolic Acid-d9 is a deuterated compound often used in the field of analytical chemistry as an internal standard for mass spectrometry . The primary targets of DL-Pipecolic Acid-d9 are the metabolic pathways related to lysine degradation .

Mode of Action

The deuterium atoms in DL-Pipecolic Acid-d9 replace the hydrogen atoms, providing a slight mass difference that allows for accurate quantification of DL-pipecolic acid in complex biological samples . This unique property makes it particularly useful in metabolomics research .

Biochemical Pathways

DL-Pipecolic Acid-d9 plays a significant role in metabolic pathways related to lysine degradation . Researchers utilize this deuterated version of DL-pipecolic acid to trace metabolic changes and understand enzyme kinetics in these pathways .

Pharmacokinetics

Deuteration has been known to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

DL-Pipecolic Acid-d9 aids in the study of its involvement in disorders characterized by altered pipecolic acid metabolism, providing insights into the biochemistry of these conditions . It helps in the precise measurement of DL-pipecolic acid levels .

Action Environment

The action environment of DL-Pipecolic Acid-d9 is typically within a laboratory setting, specifically within the field of analytical chemistry and metabolomics research . The stability, efficacy, and action of DL-Pipecolic Acid-d9 can be influenced by various factors such as temperature, pH, and the presence of other compounds.

Safety and Hazards

Orientations Futures

Pipecolic acid is one of the critical signaling molecules in regulating systemic acquired resistance, and it is a product of L-lysine metabolism in all organisms . Recent studies report that pipecolic acid also functions as a stress response in plants under abiotic stress . This opens up new avenues for research into the role of pipecolic acid in stress responses in plants and other organisms .

Propriétés

IUPAC Name |

2,3,3,4,4,5,5,6,6-nonadeuteriopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEACLLIILLPRG-UHUJFCCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746015 | |

| Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Pipecolic Acid-d9 | |

CAS RN |

790612-94-1 | |

| Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

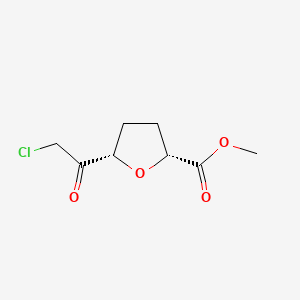

Synthesis routes and methods I

Procedure details

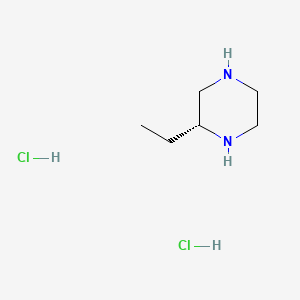

Synthesis routes and methods II

Procedure details

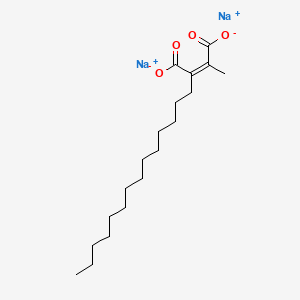

Synthesis routes and methods III

Procedure details

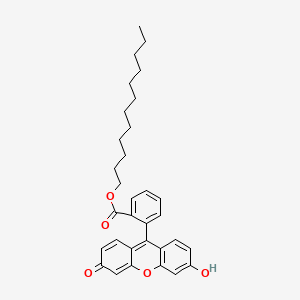

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptan-7-one, 2-ethynyl-, (1R,2R,4S)-rel- (9CI)](/img/no-structure.png)

![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)